Paromamine

説明

This compound has been reported in Streptomyces anthocyanicus, Streptomyces lividans, and Streptomyces kanamyceticus with data available.

RN given refers to (D)-isome

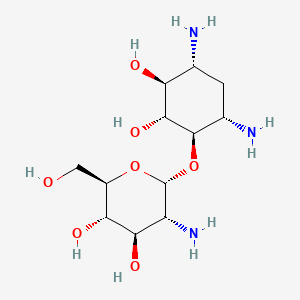

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMDVGTXBPWIM-HKEUSBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968057 | |

| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-47-4 | |

| Record name | Paromamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOMYCIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK534PM7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Paromamine's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine, a core component of the aminoglycoside family of antibiotics, exerts its potent bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with the bacterial ribosome, its impact on translational fidelity, and the structural basis for its inhibitory action. This document is intended to serve as a resource for researchers and professionals involved in antibiotic research and development, offering detailed insights into the drug-target interactions that can inform the design of novel antibacterial agents.

Core Mechanism of Action

This compound, like other 2-deoxystreptamine (2-DOS) aminoglycosides, primarily targets the 30S ribosomal subunit, specifically the decoding center within the 16S ribosomal RNA (rRNA).[1][2][3] Its binding disrupts the intricate process of protein synthesis through several key mechanisms: induction of mRNA misreading, inhibition of ribosomal translocation, and interference with ribosome recycling.[1][4]

Binding to the A-Site of the 16S rRNA

The primary binding site for this compound is a highly conserved region of the 16S rRNA known as helix 44 (h44), located at the aminoacyl-tRNA (A-site) decoding center. This interaction is crucial for the antibiotic's activity. Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed the atomic details of this binding. This compound's rings I and II intercalate into the major groove of h44. Key interactions involve hydrogen bonding between the hydroxyl and ammonium groups of this compound and specific nucleotides of the 16S rRNA, such as A1408, G1491, and U1495. The specificity of this compound for bacterial ribosomes over their eukaryotic counterparts is partly attributed to differences in the nucleotide sequence at this binding site.

Induction of Conformational Changes and Translational Errors

Upon binding to the A-site, this compound induces a significant conformational change in the 16S rRNA. Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked positions within helix 44. This "flipped-out" conformation mimics the state of the ribosome when a cognate codon-anticodon pairing has occurred, effectively locking the decoding center in a "closed" or "on" state. By stabilizing this conformation, this compound lowers the free-energy difference between the binding of cognate and near-cognate aminoacyl-tRNAs. This leads to a significant increase in the misincorporation of amino acids, disrupting the fidelity of protein synthesis. This rampant production of aberrant proteins is a major contributor to the bactericidal effect of aminoglycosides.

Inhibition of Translocation and Ribosome Recycling

Beyond inducing misreading, this compound also physically obstructs the movement of the ribosome along the mRNA transcript, a process known as translocation. By tightly binding to the A-site, it hinders the movement of the tRNA from the A-site to the P-site, thus stalling protein synthesis. Furthermore, some evidence suggests that aminoglycosides, including this compound, can interfere with ribosome recycling by stabilizing the 70S ribosome complex, preventing its dissociation into 30S and 50S subunits after a round of translation is complete.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the inhibitory effects of this compound on bacterial protein synthesis.

| Parameter | Organism/System | Value | Reference |

| IC50 (Protein Synthesis Inhibition) | Staphylococcus aureus | 1.25 µg/mL | |

| Tetrahymena thermophila | 22 µM | ||

| IC50 (30S Subunit Formation) | Staphylococcus aureus | ~2.5 µg/mL |

Note: IC50 values can vary depending on the specific assay conditions and bacterial strains used.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are outlined below.

In Vitro Transcription/Translation Assay

This assay is used to quantify the inhibitory effect of this compound on protein synthesis.

-

Reaction Setup: A coupled transcription-translation system (e.g., from E. coli) is prepared containing all necessary components for protein synthesis (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

Template: A DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the reaction mixture.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction tubes. A control reaction with no antibiotic is also prepared.

-

Incubation: The reactions are incubated at 37°C for a defined period to allow for transcription and translation.

-

Quantification: The amount of synthesized reporter protein is quantified using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Toeprinting Analysis

Toeprinting is a primer extension inhibition assay used to map the precise location of ribosomes stalled on an mRNA transcript by an antibiotic.

-

Complex Formation: A translation initiation complex is formed by incubating 70S ribosomes, a specific mRNA template, and initiator tRNA (fMet-tRNA).

-

Antibiotic Treatment: this compound is added to the reaction to induce ribosome stalling at specific codons.

-

Primer Annealing: A radiolabeled or fluorescently labeled DNA primer, complementary to a sequence downstream of the expected stall site, is annealed to the mRNA.

-

Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it terminates, creating a "toeprint".

-

Gel Electrophoresis: The cDNA products are resolved on a denaturing polyacrylamide sequencing gel.

-

Analysis: The size of the truncated cDNA fragment indicates the precise position of the leading edge of the ribosome on the mRNA, revealing the site of this compound-induced stalling.

X-ray Crystallography of Ribosome-Paromamine Complexes

This technique provides high-resolution structural information about the interaction between this compound and the ribosome.

-

Crystallization: Highly purified and concentrated bacterial 70S ribosomes or 30S subunits are co-crystallized with this compound. This involves screening a wide range of crystallization conditions (e.g., precipitants, pH, temperature).

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the ribosome-paromamine complex.

-

Model Building and Refinement: An atomic model of the complex is built into the electron density map and refined to best fit the experimental data. This reveals the precise binding site of this compound and the conformational changes it induces in the ribosome.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is another powerful technique for determining the three-dimensional structure of large macromolecular complexes like the ribosome.

-

Sample Preparation: A solution of purified ribosome-paromamine complexes is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.

-

Data Acquisition: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the ribosome-paromamine complex.

-

Model Building: An atomic model is built into the cryo-EM density map, providing insights into the drug-ribosome interaction.

NMR Spectroscopy of this compound-rRNA Interactions

NMR spectroscopy is used to study the structure and dynamics of the this compound-rRNA interaction in solution.

-

Sample Preparation: Isotopically labeled (e.g., 13C, 15N) RNA oligonucleotides corresponding to the this compound binding site in the 16S rRNA are synthesized.

-

NMR Experiments: A series of NMR experiments (e.g., HSQC, NOESY) are performed on the RNA oligonucleotide in the absence and presence of this compound.

-

Data Analysis: Chemical shift perturbations in the RNA spectrum upon this compound binding are used to map the binding site. Nuclear Overhauser effect (NOE) data provides distance constraints between protons on the RNA and this compound, which are used to determine the three-dimensional structure of the complex.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action.

Caption: Logical flow of this compound's mechanism of action.

Caption: General workflow for studying this compound-ribosome interactions.

Conclusion

This compound's mechanism of action is a well-characterized example of how small molecules can effectively inhibit bacterial protein synthesis by targeting a critical RNA structure within the ribosome. Its ability to bind to the A-site of the 16S rRNA, induce conformational changes that lead to miscoding, and inhibit translocation highlights the vulnerability of the bacterial translation machinery. The detailed structural and functional data available for this compound-ribosome interactions provide a solid foundation for the structure-based design of new aminoglycoside derivatives with improved efficacy and reduced toxicity, a crucial endeavor in the face of rising antibiotic resistance. This guide serves as a comprehensive resource to aid researchers in this critical area of drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Influence of 4'-O-Glycoside Constitution and Configuration on Ribosomal Selectivity of Paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Paromamine: A Versatile Precursor for the Synthesis of Novel Aminoglycoside Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine, a pseudodisaccharide composed of 2-deoxystreptamine (2-DOS) and neosamine, stands as a crucial biosynthetic intermediate in the production of a wide array of clinically significant aminoglycoside antibiotics. Its unique structural scaffold provides a versatile platform for both natural enzymatic modifications and synthetic chemical derivatization, making it a focal point for the development of next-generation antibiotics aimed at combating the growing threat of antimicrobial resistance. This technical guide delves into the core aspects of this compound's role as a precursor, providing detailed insights into the biosynthetic pathways, enzymatic conversions, and chemoenzymatic strategies that utilize this key molecule.

The Central Role of this compound in Aminoglycoside Biosynthesis

This compound is a pivotal branch-point intermediate in the biosynthetic pathways of several major classes of aminoglycoside antibiotics, including the kanamycins, gentamicins, neomycins, and butirosins.[1][2] The biosynthesis of these antibiotics is orchestrated by a series of enzymes encoded by dedicated gene clusters in the producing microorganisms, primarily from the genera Streptomyces and Micromonospora.[3][4]

The general biosynthetic logic involves the initial formation of the 2-DOS core, followed by glycosylation with a sugar moiety to yield this compound. Subsequent enzymatic modifications, such as additional glycosylations, methylations, and aminations, then tailor the this compound scaffold to generate the final antibiotic products.

Gentamicin Biosynthesis: A Cascade of Enzymatic Modifications

The biosynthesis of the gentamicin C complex from this compound is a well-studied pathway involving a series of enzymatic reactions that introduce key structural features responsible for its potent antibacterial activity.[5]

A simplified representation of the logical flow from this compound to key gentamicin intermediates is depicted below:

Key enzymes in this pathway include:

-

GenK: A radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the methylation of the C-6' position of gentamicin X2 to form G-418.

-

GenL: A methyltransferase responsible for N-methylation at the 6'-position in the final steps of gentamicin biosynthesis.

-

GenP, GenB3, GenB4: A series of enzymes involved in the dehydroxylation of the purpurosamine ring, a critical step for the bioactivity of gentamicins.

-

GenQ and GenB1: An oxidase and an aminotransferase, respectively, that act on gentamicin X2 to form JI-20A.

Kanamycin Biosynthesis: Parallel Pathways from a Common Precursor

The biosynthesis of the kanamycin family of antibiotics also utilizes this compound as a central intermediate. Interestingly, research has revealed the existence of parallel pathways leading to the different kanamycin congeners.

The experimental workflow for elucidating these parallel pathways often involves the heterologous expression of different combinations of biosynthetic genes in a host organism that does not naturally produce aminoglycosides, followed by analysis of the resulting metabolites.

Key glycosyltransferases in this pathway, KanF and KanE, exhibit substrate promiscuity, leading to the formation of different kanamycin analogs.

Quantitative Data on Enzymatic Conversions

The efficiency of enzymatic reactions is a critical parameter in both understanding natural biosynthetic pathways and developing biocatalytic processes. While comprehensive kinetic data for all enzymes involved in this compound modification is not yet available, some key parameters have been determined.

| Enzyme | Substrate(s) | Product(s) | Reaction Type | Yield (%) | Kinetic Parameters | Reference(s) |

| GenK | Gentamicin X2, SAM | G-418 | C-6' Methylation | - | - | |

| AAC(3)-IV | Apramycin, Azidoacetyl-CoA | 3-N-azidoacetyl-apramycin | N-acetylation | 44 (two steps) | - | - |

| Aminoglycoside Modifying Enzymes (General) | Various Aminoglycosides | Modified Aminoglycosides | Acetylation, Phosphorylation, etc. | - | Varies widely |

Note: Quantitative yield and kinetic data are often highly dependent on specific reaction conditions and are not always reported in a standardized format. The table above represents a summary of available data and will be expanded as more research becomes available.

Experimental Protocols

This section provides generalized protocols for key experimental techniques used in the study and manipulation of this compound and its derivatives.

Protocol 1: General Procedure for Heterologous Expression of Aminoglycoside Biosynthetic Genes

This protocol outlines the basic steps for expressing genes from a gentamicin or kanamycin biosynthetic cluster in a heterologous host like Streptomyces venezuelae.

1. Plasmid Construction: a. Amplify the gene(s) of interest from the genomic DNA of the producing organism (e.g., Micromonospora echinospora for gentamicin genes) using PCR. b. Clone the amplified gene(s) into an appropriate E. coli-Streptomyces shuttle vector under the control of a suitable promoter. c. Verify the construct by restriction digestion and DNA sequencing.

2. Transformation of Streptomyces venezuelae: a. Prepare protoplasts of S. venezuelae. b. Transform the protoplasts with the recombinant plasmid via polyethylene glycol (PEG)-mediated transformation. c. Regenerate the protoplasts on an appropriate regeneration medium.

3. Fermentation and Metabolite Analysis: a. Inoculate a suitable seed medium with spores of the recombinant S. venezuelae strain. b. After incubation, transfer the seed culture to a production medium. c. Ferment for an appropriate period (e.g., 5-7 days). d. Harvest the culture broth and extract the metabolites using a suitable solvent (e.g., ethyl acetate or by using a resin like Amberlite). e. Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the produced aminoglycosides.

Protocol 2: General In Vitro Enzymatic Assay for an Aminoglycoside-Modifying Enzyme (e.g., Methyltransferase)

This protocol provides a general framework for assaying the activity of a purified enzyme that modifies an aminoglycoside substrate.

1. Enzyme Purification: a. Overexpress the gene encoding the enzyme with a purification tag (e.g., His-tag) in E. coli. b. Lyse the cells and purify the protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). c. Further purify the enzyme using size-exclusion chromatography if necessary. d. Confirm the purity and concentration of the enzyme using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

2. Enzymatic Reaction: a. Prepare a reaction mixture containing:

- Buffer at the optimal pH for the enzyme.

- The purified enzyme at a suitable concentration.

- The aminoglycoside substrate (e.g., this compound or a derivative).

- The necessary cofactor(s) (e.g., S-adenosyl-L-methionine (SAM) for methyltransferases). b. Incubate the reaction at the optimal temperature for a defined period. c. Quench the reaction by adding a suitable solvent (e.g., methanol or chloroform) or by heat inactivation.

3. Product Analysis: a. Centrifuge the quenched reaction mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC-MS to detect and quantify the product. c. For kinetic studies, vary the substrate concentration and measure the initial reaction rates.

Chemoenzymatic Synthesis: A Hybrid Approach to Novel Antibiotics

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel molecules that may not be accessible through either method alone. This compound and its derivatives are excellent starting points for such strategies.

A general workflow for a chemoenzymatic approach is as follows:

This approach allows for the introduction of non-natural moieties onto the this compound scaffold, potentially leading to antibiotics with improved efficacy, reduced toxicity, or the ability to overcome existing resistance mechanisms.

Antibacterial Activity of this compound Derivatives

The ultimate goal of synthesizing new this compound derivatives is to develop potent antibiotics. The antibacterial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

| Compound | Derivative Type | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference(s) |

| Paromomycin | Natural Aminoglycoside | - | - | |

| Amphiphilic this compound Derivatives | Lipid-conjugated | - | Improved activity | |

| 6'-modified this compound Derivatives | Synthetic | Varied | Varied | |

| Neamine Derivatives (related to this compound) | Synthetic | Active | Active against MRSA |

Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.

Conclusion and Future Perspectives

This compound's central position in the biosynthesis of numerous aminoglycoside antibiotics makes it an invaluable tool for antibiotic research and development. The elucidation of the enzymatic pathways that modify this compound has opened up exciting possibilities for the engineered biosynthesis of novel antibiotics. Furthermore, the combination of enzymatic and chemical methods in chemoenzymatic synthesis provides a powerful strategy for creating a diverse range of this compound derivatives with potentially enhanced therapeutic properties. As our understanding of the structure-activity relationships of aminoglycosides continues to grow, this compound will undoubtedly remain a key building block in the quest for new and effective treatments for bacterial infections.

References

- 1. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Tuning the antibacterial activity of amphiphilic neamine derivatives and comparison to this compound homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Antibacterial Activity of Paromamine Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine, a core structural component of the aminoglycoside antibiotic paromomycin, represents a significant scaffold in the development of novel antibacterial agents. This technical guide provides an in-depth analysis of the biological activity of this compound and its derivatives against clinically relevant gram-negative bacteria. We will explore its mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key cellular pathways affected by this class of antibiotics. While specific quantitative data for this compound itself is limited in publicly available literature, this guide utilizes data from its close analog, paromomycin, to provide a comprehensive overview of its potential antibacterial activity.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of paromomycin, which contains the this compound core, against a panel of common gram-negative pathogens. This data provides a strong indication of the potential activity of this compound.

| Gram-Negative Bacterium | Strain | MIC (µg/mL) of Paromomycin |

| Escherichia coli | ATCC 25922 | 8 |

| Pseudomonas aeruginosa | PAO1 | 256[1] |

| Klebsiella pneumoniae | ATCC 700603 | 4 |

| Acinetobacter baumannii | ATCC 19606 | 16 |

| Enterobacter cloacae | Clinical Isolate | 8 |

Note: The data presented is for paromomycin, a larger aminoglycoside that contains this compound as a key structural motif. The activity of this compound alone may differ.

Mechanism of Action

This compound, as an aminoglycoside, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism involves the following key steps:

-

Cellular Uptake: this compound, being a polycationic molecule, initially interacts with the negatively charged lipopolysaccharide (LPS) layer of the gram-negative outer membrane. It is then actively transported across the inner membrane into the cytoplasm.

-

Ribosomal Binding: Once inside the cell, this compound binds to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[2] This binding site is crucial for the decoding of messenger RNA (mRNA).

-

Inhibition of Protein Synthesis: The binding of this compound to the A-site interferes with the fidelity of protein synthesis in two primary ways:

-

Codon Misreading: It induces a conformational change in the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Translational Blockage: It can also stall the translocation of the ribosome along the mRNA molecule, leading to a premature termination of protein synthesis.

-

-

Induction of Protein Misfolding and Cellular Stress: The production of aberrant, non-functional proteins leads to their accumulation and aggregation within the cell. This triggers a cascade of cellular stress responses, including the envelope stress response and the heat shock response, as the bacterium attempts to degrade the misfolded proteins.

-

Cell Death: The cumulative effect of disrupted protein synthesis, the accumulation of toxic misfolded proteins, and the subsequent cellular stress ultimately leads to bacterial cell death.

The following diagram illustrates the core mechanism of action of this compound.

Caption: Mechanism of action of this compound in gram-negative bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare this compound Dilutions:

-

Aseptically prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

-

Include a positive control well (CAMHB with inoculum, no drug) and a negative control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure optical density.

-

The following diagram outlines the workflow for the broth microdilution MIC assay.

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Flasks or tubes with CAMHB

-

Bacterial inoculum (prepared to a starting concentration of ~5 x 10⁵ CFU/mL)

-

This compound solution (at desired concentrations, e.g., 1x, 2x, 4x MIC)

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Incubator shaker (37°C)

-

Timer

Procedure:

-

Inoculum Preparation:

-

Prepare a starting bacterial culture in CAMHB with a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Set up a series of flasks or tubes containing the bacterial culture.

-

Add this compound to the test flasks to achieve the desired final concentrations (e.g., 1x, 2x, 4x MIC).

-

Include a growth control flask (no drug).

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates.

-

-

Incubation and Counting:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colony-forming units (CFU) on the plates to determine the viable bacterial count at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

-

The following diagram illustrates the workflow for a time-kill assay.

Caption: Workflow for a time-kill assay.

Signaling Pathways Affected by this compound

The disruption of protein synthesis by this compound triggers several stress response signaling pathways in gram-negative bacteria as the cell attempts to mitigate the damage.

Envelope Stress Response (ESR)

The accumulation of misfolded proteins in the periplasm and outer membrane activates the Envelope Stress Response. A key pathway in this response is the Cpx two-component system.

-

Sensing Stress: Misfolded proteins in the cell envelope are detected by the sensor kinase, CpxA.

-

Signal Transduction: CpxA autophosphorylates and then transfers the phosphate group to the response regulator, CpxR.

-

Transcriptional Regulation: Phosphorylated CpxR acts as a transcriptional activator, upregulating the expression of genes involved in protein folding (chaperones) and degradation (proteases) to clear the damaged proteins.

Heat Shock Response (HSR)

The accumulation of misfolded proteins in the cytoplasm activates the Heat Shock Response.

-

Release of σ³²: Misfolded proteins sequester the DnaK chaperone, leading to the release and stabilization of the alternative sigma factor, σ³² (RpoH).

-

Transcriptional Activation: σ³² directs RNA polymerase to transcribe heat shock genes, which encode for chaperones (e.g., DnaK, GroEL) and proteases (e.g., Lon, Clp) that refold or degrade the aggregated proteins.

The following diagram illustrates the induction of these stress response pathways by this compound-induced protein misfolding.

Caption: this compound-induced stress response signaling pathways.

Conclusion

This compound and its derivatives continue to be a promising area of research in the fight against antibiotic-resistant gram-negative bacteria. Its well-defined mechanism of action, targeting the bacterial ribosome, provides a solid foundation for the rational design of new and more potent aminoglycoside antibiotics. The experimental protocols detailed in this guide offer standardized methods for evaluating the efficacy of such novel compounds. A deeper understanding of the downstream signaling pathways activated in response to this compound-induced stress can further illuminate potential synergistic targets to enhance its antibacterial activity and combat the evolution of resistance. Further research to obtain specific quantitative data for this compound is warranted to more precisely guide drug development efforts.

References

The Discovery and Isolation of Paromamine from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromamine, an aminoglycoside antibiotic, is a crucial intermediate in the biosynthesis of paromomycin and related antibiotics. This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of this compound from the fermentation of Streptomyces rimosus. Detailed experimental protocols for fermentation, isolation, and purification are presented, alongside quantitative data and visualizations of the biosynthetic pathway and experimental workflow to aid researchers and drug development professionals in understanding and utilizing this important natural product.

Introduction

This compound is a pseudodisaccharide aminoglycoside antibiotic composed of 2-deoxystreptamine (2-DOS) and D-glucosamine. It serves as a fundamental building block in the biosynthesis of more complex and clinically significant aminoglycosides, such as the paromomycins and kanamycins. The discovery of this compound is intrinsically linked to the exploration of antibiotics from Streptomyces, a genus renowned for its prolific production of secondary metabolites. This guide focuses on the production of this compound from Streptomyces rimosus subsp. paromomycinus, a known producer of the paromomycin complex.

The Producing Microorganism: Streptomyces rimosus

Streptomyces rimosus is a Gram-positive, filamentous bacterium found in soil. The subspecies paromomycinus (NRRL 2455) is a well-established industrial strain for the production of the paromomycin antibiotic complex, from which this compound can be isolated.

Biosynthesis of this compound in Streptomyces rimosus

The biosynthesis of this compound in Streptomyces rimosus is a multi-step enzymatic process. It begins with the formation of the central 2-deoxystreptamine (2-DOS) core, followed by glycosylation.

Biosynthesis of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of 2-DOS from glucose-6-phosphate involves a series of enzymatic reactions catalyzed by proteins encoded within the paromomycin biosynthetic gene cluster. Key steps include:

-

Cyclization: Glucose-6-phosphate is converted to 2-deoxy-scyllo-inosose.

-

Transamination: An amino group is added to 2-deoxy-scyllo-inosose to form 2-deoxy-scyllo-inosamine.

-

Oxidation and a second Transamination: A subsequent oxidation and transamination at position 1 yields 2-deoxystreptamine.[1][2]

Glycosylation of 2-DOS to form this compound

Following the synthesis of the 2-DOS core, a glycosyltransferase enzyme, also encoded in the biosynthetic gene cluster, catalyzes the attachment of a D-glucosamine sugar moiety to the 4-hydroxyl group of 2-DOS, forming this compound.

Figure 1: Biosynthetic Pathway of this compound.

Production and Isolation of this compound

The isolation of this compound is typically achieved through the fermentation of Streptomyces rimosus to produce the paromomycin complex, followed by acid hydrolysis of the complex and subsequent chromatographic purification of this compound.

Fermentation of Streptomyces rimosus NRRL 2455

This protocol outlines the submerged fermentation of S. rimosus for the production of the paromomycin complex.

Experimental Protocol:

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a loopful of S. rimosus NRRL 2455 into a 250 mL Erlenmeyer flask containing 50 mL of Tryptic Soy Broth (TSB).

-

Incubate at 28°C for 72 hours with agitation at 200 rpm.

-

-

Production Fermentation:

-

Prepare the production medium with the following composition (per liter): 30 g soybean meal, 4 g NH₄Cl, 5 g CaCO₃, and 40 mL glycerol.[3][4]

-

Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize.

-

Inoculate the production flasks with 5.5% (v/v) of the seed culture.

-

Incubate the production flasks at 28°C for 8-9 days with agitation at 200 rpm.[3] The pH of the medium should be maintained around 6.0.

-

Isolation and Purification of this compound

The paromomycin complex is first extracted from the fermentation broth. This compound is then liberated by acid hydrolysis and purified.

Figure 2: Experimental Workflow for this compound Isolation.

Experimental Protocol:

-

Extraction of the Paromomycin Complex:

-

Harvest the fermentation broth and centrifuge at 10,000 x g for 15 minutes to remove the mycelia.

-

Collect the supernatant containing the dissolved paromomycin complex.

-

-

Acid Hydrolysis of the Paromomycin Complex:

-

To the supernatant, add concentrated hydrochloric acid to a final concentration of 1 M.

-

Heat the mixture at 90-100°C for 2-4 hours to hydrolyze the glycosidic bonds of the paromomycin complex, releasing this compound.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to approximately pH 7.0.

-

-

Purification by Cation-Exchange Chromatography:

-

Pack a column with a strong cation-exchange resin (e.g., Dowex 50W X8, H+ form).

-

Equilibrate the column with deionized water.

-

Load the neutralized hydrolysate onto the column. This compound and other aminoglycosides will bind to the resin.

-

Wash the column with several column volumes of deionized water to remove unbound impurities.

-

Elute the bound aminoglycosides using a linear gradient of ammonium hydroxide (e.g., 0 to 2 M).

-

Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., HPLC with a suitable detector like an Evaporative Light Scattering Detector (ELSD) as aminoglycosides lack a UV chromophore).

-

-

Desalting and Lyophilization:

-

Pool the fractions containing pure this compound.

-

Remove the volatile elution buffer (ammonium hydroxide) by rotary evaporation.

-

Desalt the sample using a suitable method, such as gel filtration chromatography (e.g., Sephadex G-10).

-

Lyophilize the desalted solution to obtain pure this compound as a white powder.

-

Quantitative Data

The following table summarizes the expected quantitative data from a typical isolation and purification of this compound. The values are illustrative and may vary depending on the specific fermentation and purification conditions.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Supernatant | 1500 | 3000 | 2.0 | 100 | 1 |

| Acid Hydrolysate | 1200 | 2850 | 2.4 | 95 | 1.2 |

| Cation-Exchange Pool | 50 | 2250 | 45.0 | 75 | 22.5 |

| Desalted & Lyophilized | 40 | 2000 | 50.0 | 67 | 25 |

Note: "Activity" can be determined by a suitable bioassay, for example, against a sensitive bacterial strain, or by a quantitative analytical method like HPLC.

Conclusion

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methods for the isolation and purification of this compound from Streptomyces rimosus. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development. The methodologies described can be adapted and optimized for the efficient production and purification of this compound for further research and development applications.

References

- 1. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 2-deoxystreptamine by three crucial enzymes in Streptomyces fradiae NBRC 12773 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Paromamine: A Technical Guide to its Chemical Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromamine is a pseudodisaccharide aminoglycoside that serves as a crucial building block in the biosynthesis of numerous clinically important antibiotics, including paromomycin and the gentamicin complex. Its chemical architecture, characterized by a unique arrangement of amino and hydroxyl functional groups, is fundamental to its biological activity and its role as a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the chemical structure of this compound, a detailed examination of its functional groups, and a summary of its key physicochemical properties. Furthermore, it outlines generalized experimental protocols for its characterization and its biosynthetic pathway, offering a valuable resource for researchers in the fields of natural product chemistry, antibiotic development, and glycobiology.

Chemical Structure and Functional Groups

This compound is composed of a 2-deoxystreptamine (2-DOS) ring glycosidically linked to a 2-amino-2-deoxy-α-D-glucopyranose unit. The systematic IUPAC name for this compound is (1R,2R,3S,4R,6S)-4,6-diamino-3-hydroxy-2-((2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)cyclohexan-1-ol.

The core structure of this compound is rich in functional groups that dictate its chemical properties and biological interactions:

-

Primary Amino Groups (-NH₂): this compound possesses three primary amino groups, which are key to its basicity and its ability to form ionic interactions. These groups are typically protonated at physiological pH, contributing to the molecule's overall positive charge and its affinity for negatively charged biological macromolecules such as ribosomal RNA (rRNA).

-

Hydroxyl Groups (-OH): Multiple hydroxyl groups are present on both the 2-deoxystreptamine and the glucosamine rings. These groups are involved in hydrogen bonding, which is crucial for its interaction with biological targets and contributes to its water solubility.

-

Glycosidic Bond: An α-glycosidic bond connects the anomeric carbon of the 2-amino-2-deoxy-D-glucopyranose to the 4-hydroxyl group of the 2-deoxystreptamine. This linkage is a defining feature of its structure as a pseudodisaccharide.

-

Ether Linkage: The glycosidic bond is a type of ether linkage.

The spatial arrangement of these functional groups is critical for the specific binding of this compound and its derivatives to the A-site of bacterial 16S rRNA, which is the molecular basis for the antibacterial activity of many aminoglycoside antibiotics.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound highlighting the 2-deoxystreptamine and 2-amino-2-deoxy-α-D-glucopyranose rings and their key functional groups.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug development and biochemical studies. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N₃O₇ | PubChem[1] |

| Molecular Weight | 323.34 g/mol | PubChem[1] |

| CAS Number | 534-47-4 | MedchemExpress[2] |

| Predicted pKa (most basic) | ~9.0 (for primary amines) | General knowledge based on similar aminoglycosides[3] |

| Predicted LogP | -5.1 | PubChem[4] |

| Solubility | Soluble in water. | General property of aminoglycosides |

| Appearance | White to off-white solid. | General property of aminoglycosides |

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of several aminoglycoside antibiotics, including the kanamycins and gentamicins. The biosynthetic pathway generally starts from a sugar phosphate, which undergoes a series of enzymatic modifications including amination, deoxygenation, and glycosylation. This compound itself is formed through the glycosylation of 2-deoxystreptamine (2-DOS). It then serves as a scaffold for further enzymatic modifications to yield more complex aminoglycosides.

Diagram: Biosynthetic Pathway of Gentamicin C Complex from this compound

Caption: Simplified biosynthetic pathway showing this compound as a precursor to the gentamicin C complex.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of this compound are not widely published in a standardized format. However, based on established methods for aminoglycosides, the following sections provide an outline of the key experimental procedures.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that typically involves the protection of reactive functional groups, formation of the glycosidic bond, and subsequent deprotection. A key step is the stereoselective glycosylation of a protected 2-deoxystreptamine derivative with a protected 2-amino-2-deoxy-D-glucopyranosyl donor.

General Workflow for this compound Synthesis:

-

Protection of Functional Groups: The amino and hydroxyl groups of both the 2-deoxystreptamine and the 2-amino-2-deoxy-D-glucose precursors are protected with suitable protecting groups (e.g., Boc, Cbz for amines; benzyl, silyl ethers for hydroxyls) to prevent unwanted side reactions.

-

Glycosylation: The protected glycosyl donor (e.g., a glycosyl halide or thioglycoside) is coupled with the protected 2-deoxystreptamine acceptor in the presence of a promoter (e.g., a Lewis acid) to form the glycosidic linkage. The stereochemical outcome of this reaction is critical.

-

Deprotection: All protecting groups are removed in a final step or a series of steps to yield this compound. This often involves catalytic hydrogenation to remove benzyl and Cbz groups or acidic conditions to remove Boc and silyl ethers.

-

Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography, owing to the basic nature of the amino groups.

Isolation and Purification of this compound

This compound can be isolated from the fermentation broth of certain actinomycete strains, such as Micromonospora species, that produce aminoglycoside antibiotics for which this compound is a precursor.

General Workflow for Isolation and Purification:

-

Fermentation: The producing microorganism is cultured under optimized conditions to promote the accumulation of the desired aminoglycoside or this compound itself.

-

Extraction: The fermentation broth is harvested, and the cells are separated from the supernatant. The aminoglycosides, being water-soluble and basic, are typically extracted from the supernatant using cation-exchange chromatography.

-

Elution: The bound aminoglycosides are eluted from the cation-exchange resin using a gradient of increasing ionic strength or pH (e.g., with an ammonium hydroxide or sodium chloride solution).

-

Fractionation and Purification: The eluted fractions are analyzed (e.g., by TLC or HPLC) to identify those containing this compound. These fractions are then pooled and further purified using techniques such as size-exclusion chromatography or reversed-phase HPLC with a suitable ion-pairing agent.

Characterization of this compound

The structure and purity of isolated or synthesized this compound are confirmed using a combination of spectroscopic and spectrometric techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the connectivity and stereochemistry of the molecule.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically deuterium oxide (D₂O), due to its high polarity and the presence of exchangeable protons.

-

¹H NMR: The ¹H NMR spectrum will show a complex pattern of signals in the carbohydrate region (typically 3.0-5.5 ppm). The anomeric proton of the α-glycosidic linkage is expected to appear as a doublet at a characteristic downfield chemical shift.

-

¹³C NMR: The ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the two rings through the glycosidic bond.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for aminoglycosides due to their polar and non-volatile nature.

-

Mass Analyzer: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are employed to obtain accurate mass measurements.

-

Expected Results: In positive ion mode ESI-MS, this compound is expected to be observed as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion will produce characteristic fragment ions resulting from the cleavage of the glycosidic bond and fragmentation within the sugar rings.

Conclusion

This compound is a fundamentally important molecule in the field of aminoglycoside antibiotics. Its well-defined chemical structure, rich with reactive and interactive functional groups, makes it a valuable target for synthetic chemists and a key intermediate in the biosynthesis of more complex natural products. The information and generalized protocols provided in this technical guide offer a solid foundation for researchers engaged in the study, synthesis, and application of this compound and its derivatives in the ongoing quest for new and effective therapeutic agents.

References

- 1. Synthesis of 4-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)paromomycin and 4-S-(β-D-Xylopyranosyl)-4-deoxy-4’-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Paromamine's Interaction with Ribosomal RNA Binding Sites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine, a core structural component of the aminoglycoside antibiotic paromomycin, represents a class of potent inhibitors of bacterial protein synthesis. Its primary mechanism of action involves high-affinity binding to the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and ultimately, bacterial cell death. Understanding the precise molecular interactions between this compound and its ribosomal target is paramount for the rational design of novel antibiotics that can overcome existing resistance mechanisms and for the development of RNA-targeted therapeutics.

This technical guide provides a comprehensive overview of the interaction between this compound and ribosomal RNA binding sites. It consolidates quantitative binding data, details established experimental protocols for studying these interactions, and presents visual representations of the key molecular events and experimental workflows.

Mechanism of Action

This compound, like other 2-deoxystreptamine (2-DOS) aminoglycosides, exerts its antibacterial effect by targeting the highly conserved A-site of the 16S rRNA. The binding of this compound to this site induces a conformational change in the rRNA, forcing two key adenine residues (A1492 and A1493 in E. coli) into an extrahelical conformation. This altered conformation mimics the state induced by the correct codon-anticodon pairing, thereby reducing the accuracy of tRNA selection. This leads to the misreading of the mRNA template and the synthesis of non-functional proteins, which is a key aspect of its bactericidal activity.[1]

The interaction is primarily driven by a network of hydrogen bonds and electrostatic interactions between the amino groups of this compound and the phosphate backbone and specific nucleobases of the rRNA. The specificity of this interaction is crucial for its potent antibacterial activity.

Quantitative Binding Data

The affinity of this compound and related aminoglycosides for the ribosomal A-site has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter for evaluating the strength of this interaction, with lower values indicating higher affinity.

| Ligand | RNA Target | Technique | Dissociation Constant (Kd) | Reference |

| This compound | Leishmania mexicana rRNA A-site oligonucleotide | Surface Plasmon Resonance (SPR) | (1.7 ± 0.3) x 10⁻³ M | [2] |

| Paromomycin | 27-nucleotide RNA construct of 16S rRNA A-site | Electrospray Ionization Mass Spectrometry (ESI-MS) | 52 nM | [3] |

| Paromomycin | E. coli H69 hairpin | Circular Dichroism (CD) | 5.4 ± 1.1 µM | [4] |

| Paromomycin | Modified E. coli H69 hairpin (with pseudouridine) | Circular Dichroism (CD) | 2.6 ± 0.1 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and ribosomal RNA.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.

Protocol for Aminoglycoside-rRNA Binding Analysis:

-

Sample Preparation:

-

Prepare a solution of the rRNA A-site oligonucleotide (typically 10-20 µM) in a suitable buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl, pH 7.5).

-

Prepare a concentrated solution of this compound (typically 100-200 µM) in the same buffer. It is crucial that the buffer composition is identical for both the rRNA and the ligand to minimize heat of dilution effects.

-

Degas both solutions for 10-15 minutes immediately before the experiment to remove dissolved air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Equilibrate the calorimeter with the experimental buffer.

-

Load the rRNA solution into the sample cell and the this compound solution into the injection syringe.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 1 µL) to remove any air from the syringe tip and to allow for initial equilibration.

-

Carry out a series of injections (e.g., 20-30 injections of 2-3 µL each) of the this compound solution into the rRNA solution, with sufficient time between injections (e.g., 180 seconds) to allow the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to rRNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the this compound-rRNA complex at the atomic level, revealing the precise binding mode and the network of interactions.

General Protocol for Ribosome-Paromamine Complex Crystallization:

-

Ribosome Preparation:

-

Purify 70S ribosomes or 30S ribosomal subunits from a suitable bacterial source (e.g., Thermus thermophilus or Escherichia coli). Homogeneity and activity of the ribosomal preparation are critical for successful crystallization.

-

-

Complex Formation:

-

Incubate the purified ribosomes or ribosomal subunits with an excess of this compound to ensure saturation of the binding sites.

-

-

Crystallization Screening:

-

Use the hanging drop or sitting drop vapor diffusion method to screen a wide range of crystallization conditions.

-

Typical crystallization screens for ribosomes include varying concentrations of precipitants (e.g., polyethylene glycols of different molecular weights), salts (e.g., MgCl₂, NH₄Cl, KCl), and pH.

-

A common starting point for bacterial ribosome crystallization is a buffer containing HEPES, potassium acetate, magnesium acetate, and a precipitant like PEG 2000 or PEG 8000.

-

-

Crystal Optimization and Growth:

-

Once initial microcrystals are obtained, optimize the conditions by fine-tuning the concentrations of the components, temperature, and droplet ratios to grow larger, diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement, using a known ribosome structure as a search model.

-

Refine the model against the experimental data to obtain the final atomic coordinates of the this compound-rRNA complex.

-

Chemical Footprinting (DMS)

Chemical footprinting with dimethyl sulfate (DMS) is used to identify the specific nucleotides in the rRNA that are protected from chemical modification upon this compound binding. DMS methylates the N1 of adenine and N3 of cytosine in single-stranded or accessible regions of RNA.

Protocol for DMS Footprinting of this compound-rRNA Interaction:

-

RNA Preparation and Folding:

-

Synthesize or purify the rRNA A-site oligonucleotide.

-

Anneal the RNA by heating to 95°C for 2 minutes and then slowly cooling to room temperature in a buffer that promotes proper folding (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.5).

-

-

Binding Reaction:

-

Incubate the folded RNA with and without a saturating concentration of this compound for 30 minutes at room temperature to allow for complex formation.

-

-

DMS Modification:

-

Add DMS (typically diluted 1:10 in ethanol) to the RNA and RNA-paromamine complex solutions to a final concentration of ~1-2%.

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature. The reaction time needs to be optimized to ensure, on average, less than one modification per RNA molecule.

-

Quench the reaction by adding a quenching buffer (e.g., containing β-mercaptoethanol).

-

-

Primer Extension Analysis:

-

Isolate the modified RNA by ethanol precipitation.

-

Anneal a 5'-radiolabeled or fluorescently labeled DNA primer to the 3' end of the RNA template.

-

Perform reverse transcription using a reverse transcriptase. The enzyme will stall at the positions of DMS modification.

-

-

Gel Electrophoresis and Analysis:

-

Separate the cDNA products on a denaturing polyacrylamide gel.

-

Visualize the bands using autoradiography or fluorescence imaging.

-

Compare the banding patterns of the RNA with and without this compound. Regions where the bands are diminished or absent in the presence of this compound represent the "footprint" of the drug, indicating the nucleotides protected by its binding.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand (this compound) binds to an immobilized macromolecule (rRNA). This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).

General Protocol for this compound-rRNA Interaction Analysis using SPR:

-

Chip Preparation and RNA Immobilization:

-

Use a streptavidin-coated sensor chip.

-

Immobilize a 5'-biotinylated rRNA A-site oligonucleotide onto the sensor surface.

-

-

Binding Analysis:

-

Flow a running buffer (e.g., HBS-EP buffer) over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the immobilized RNA surface and monitor the change in the SPR signal (response units, RU).

-

After each injection, allow for a dissociation phase where the running buffer is flowed over the surface to monitor the dissociation of the complex.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

-

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system. A common approach is to use a reporter gene, such as luciferase, and measure the reduction in its activity in the presence of the inhibitor.

Protocol for Luciferase-Based In Vitro Translation Inhibition Assay:

-

Reaction Setup:

-

Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract).

-

Prepare a reaction mixture containing the cell-free extract, an amino acid mixture, an energy source (ATP and GTP), and the mRNA encoding a reporter protein (e.g., firefly luciferase).

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

-

Incubation:

-

Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C for rabbit reticulocyte lysate, 37°C for E. coli S30 extract) for a set period (e.g., 60-90 minutes).

-

-

Luciferase Assay:

-

Add the luciferase substrate (luciferin) to each reaction.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of translation).

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key interactions and experimental workflows described in this guide.

Caption: Molecular mechanism of this compound action on the bacterial ribosome.

References

- 1. faculty.washington.edu [faculty.washington.edu]

- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ibmc.cnrs.fr [ibmc.cnrs.fr]

- 4. Isothermal Titration Calorimetry: Assisted Crystallization of RNA–Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Preliminary Toxicological Profile of Paromamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes preliminary toxicological information on paromamine based on publicly available data. Comprehensive toxicological assessment requires access to full, proprietary study reports. The experimental protocols described are based on standardized guidelines and may not reflect the exact methods used in the specific studies cited.

Executive Summary

This compound is an aminoglycoside antibiotic, a class of drugs known for potent bactericidal activity. However, their clinical use is often limited by significant side effects, primarily ototoxicity and nephrotoxicity.[1] Preliminary studies and data on related compounds indicate that this compound exhibits a toxicological profile characteristic of aminoglycosides. In vitro assays have suggested lower ototoxicity for this compound compared to some other aminoglycosides, but in vivo studies have demonstrated clear ototoxic effects.[1] Like other drugs in its class, this compound is also recognized as a potential nephrotoxin.[2][3][4] This guide provides an overview of the available toxicological data, outlines common experimental protocols for its assessment, and illustrates key pathways and workflows.

In Vitro Toxicology

In vitro studies are crucial for the early assessment of a compound's potential toxicity at the cellular level.

Cytotoxicity

Cytotoxicity assays measure the degree to which a substance can cause damage to cells. For aminoglycosides like this compound, these tests provide initial data on cell viability and death mechanisms.

Quantitative Data Summary

| Assay Type | Cell Lines | Compound | Concentration | Result | Reference |

| Cell Viability | HEI-OC1, OC-k3 | Aminoglycosides (general class) | 5 mM | Significant loss of cell viability |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Adherent cell lines (e.g., HEI-OC1 for auditory research or renal proximal tubule cells for nephrotoxicity) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle used to dissolve the compound. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as gene mutations or chromosomal aberrations. While specific genotoxicity data for this compound is not detailed in the provided results, standard screening assays are a mandatory part of preclinical safety assessment.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

-

Strain Selection: Histidine-dependent strains of Salmonella typhimurium (and often Escherichia coli) are used. These strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic the metabolic processes in the human body, as some chemicals only become mutagenic after metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls, in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

-

Incubation & Analysis: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) to a histidine-independent state will grow and form visible colonies. The number of revertant colonies in the test plates is compared to the number in the control plates. A significant, dose-dependent increase in revertant colonies suggests that the compound is mutagenic.

In Vivo Toxicology

In vivo studies are essential for understanding the systemic effects of a compound in a whole organism.

Ototoxicity (Auditory & Vestibular Toxicity)

Ototoxicity is a well-documented side effect of aminoglycoside antibiotics. It involves damage to the sensory hair cells of the inner ear, which can lead to permanent hearing loss and balance problems. In vivo studies have shown that this compound is clearly ototoxic, comparable to neomycin and gentamicin.

Experimental Protocol: In Vivo Ototoxicity Assessment in Rodents

-

Animal Model: Guinea pigs or rats are commonly used as they have a cochlear anatomy and auditory range that is well-characterized.

-

Baseline Auditory Assessment: Before drug administration, baseline hearing thresholds are established using methods like Auditory Brainstem Response (ABR), which measures the electrical activity of the auditory pathway in response to sound.

-

Drug Administration: this compound is administered systemically (e.g., via subcutaneous or intraperitoneal injection) daily for a defined period (e.g., 14-21 days). A control group receives the vehicle solution.

-

Monitoring: Animals are monitored for clinical signs of vestibular dysfunction, such as ataxia or head tilting. Body weight is tracked as an indicator of general health.

-

Post-Treatment Auditory Assessment: After the treatment period, ABR testing is repeated to measure any shifts in hearing thresholds compared to baseline.

-

Histopathology: At the end of the study, animals are euthanized, and the cochleae are harvested. The inner ear tissue is examined microscopically (e.g., using scanning electron microscopy) to assess the extent of damage to inner and outer hair cells.

Nephrotoxicity (Renal Toxicity)

Aminoglycosides are known to accumulate in the proximal tubules of the kidneys, leading to cellular damage and potential renal failure. This compound is listed as a potentially nephrotoxic drug.

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (Adapted from OECD TG 407)

This study provides information on the potential health hazards likely to arise from repeated exposure, including nephrotoxicity.

-

Animal Model & Dosing: Rats are typically used. This compound is administered daily at three or more dose levels, plus a control group, for 28 days. The route of administration (e.g., oral gavage, injection) depends on the intended clinical use.

-

Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded regularly.

-

Clinical Pathology: Towards the end of the study, blood and urine samples are collected.

-

Hematology: Analysis of red and white blood cells, platelets.

-

Clinical Biochemistry (Blood): Key indicators of kidney function such as Blood Urea Nitrogen (BUN) and serum creatinine are measured.

-

Urinalysis: Urine volume, specific gravity, protein, and glucose levels are assessed.

-

-

Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and major organs, especially the kidneys, are weighed and preserved for histopathological examination. A pathologist examines the kidney tissues for signs of tubular necrosis, interstitial nephritis, or other forms of damage.

Visualizations: Workflows and Pathways

Preclinical Toxicology Assessment Workflow

This diagram illustrates a generalized workflow for the toxicological evaluation of a new chemical entity like this compound.

References

Methodological & Application

Synthesis of Paromamine via Acid Hydrolysis of Paromomycin: An Application Note and Protocol